molecular formula C7H13ClN4O B2652483 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride CAS No. 1440955-11-2

1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine hydrochloride

Cat. No. B2652483
Key on ui cas rn: 1440955-11-2
M. Wt: 204.66
InChI Key: KUOKMUKOOXRLQJ-UHFFFAOYSA-N
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Patent
US09260441B2

Procedure details

To a solution of tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate (507 mg, 1.890 mmol) in diethyl ether (12 mL) was added HCl, 4N in dioxane (7 mL, 28.0 mmol) and the reaction was stirred at room temperature over the weekend. The precipitate was isolated by filtration, washed with diethylether and dried under reduced pressure after which 330 mg of a white solid were obtained (1.612 mmol, 85%). MS (ESI) m/z=169.2 [M+1]+.
Name
tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate
Quantity
507 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([N:7]2[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9][CH2:8]2)[N:3]=1.[ClH:20].O1CCOCC1>C(OCC)C>[ClH:20].[CH3:1][C:2]1[O:6][N:5]=[C:4]([N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[N:3]=1 |f:4.5|

Inputs

Step One
Name
tert-butyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate
Quantity
507 mg
Type
reactant
Smiles
CC1=NC(=NO1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
7 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature over the weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was isolated by filtration
WASH
Type
WASH
Details
washed with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under reduced pressure after which 330 mg of a white solid
CUSTOM
Type
CUSTOM
Details
were obtained (1.612 mmol, 85%)

Outcomes

Product
Name
Type
Smiles
Cl.CC1=NC(=NO1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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